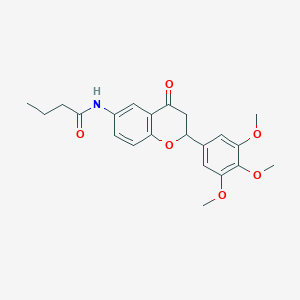
N-(4-oxo-2-(3,4,5-trimethoxyphenyl)chroman-6-yl)butyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-oxo-2-(3,4,5-trimethoxyphenyl)chroman-6-yl)butyramide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound features a chroman ring system substituted with a 3,4,5-trimethoxyphenyl group and a butyramide moiety, making it a unique structure with diverse biological activities.
作用機序
Target of Action
The primary targets of N-(4-oxo-2-(3,4,5-trimethoxyphenyl)chroman-6-yl)butyramide are tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These targets play a crucial role in various cellular processes, including cell division, protein folding, and signal transduction .
Mode of Action
This compound: interacts with its targets by inhibiting their function . For instance, it inhibits tubulin polymerization, which is essential for cell division . This interaction results in changes in the cellular processes controlled by these targets .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts the formation of the mitotic spindle, thereby preventing cell division . By inhibiting Hsp90, it disrupts protein folding and degrades client proteins . The inhibition of TrxR, HLSD1, ALK2, P-gp, and platelet-derived growth factor receptor β affects various downstream effects, including redox homeostasis, gene expression, bone morphogenetic protein signaling, drug efflux, and cell proliferation, respectively .
Result of Action
The molecular and cellular effects of This compound ’s action include the inhibition of cell division, disruption of protein folding, alteration of gene expression, disruption of bone morphogenetic protein signaling, reduction of drug efflux, and inhibition of cell proliferation . These effects can lead to the death of cancer cells, making the compound a potential anti-cancer agent .
準備方法
The synthesis of N-(4-oxo-2-(3,4,5-trimethoxyphenyl)chroman-6-yl)butyramide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the chroman ring: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.
Introduction of the 3,4,5-trimethoxyphenyl group: This step usually involves electrophilic aromatic substitution reactions.
Attachment of the butyramide moiety: This can be done through amide bond formation using reagents like carbodiimides or coupling agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow techniques and advanced purification methods.
化学反応の分析
N-(4-oxo-2-(3,4,5-trimethoxyphenyl)chroman-6-yl)butyramide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the amide nitrogen.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures to control reaction rates and selectivity.
科学的研究の応用
N-(4-oxo-2-(3,4,5-trimethoxyphenyl)chroman-6-yl)butyramide has been explored for its potential in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits bioactivity, making it a candidate for studying cellular processes and interactions.
Medicine: Research has shown its potential as an anti-cancer agent, particularly in inhibiting tubulin polymerization and other cellular targets.
Industry: Its unique structure and properties make it useful in developing new materials and chemical processes.
類似化合物との比較
N-(4-oxo-2-(3,4,5-trimethoxyphenyl)chroman-6-yl)butyramide can be compared with other compounds containing the trimethoxyphenyl group, such as:
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for treating external genital warts.
Combretastatin derivatives: Potent microtubule targeting agents.
What sets this compound apart is its unique chroman ring system combined with the butyramide moiety, which may confer additional bioactivity and specificity.
特性
IUPAC Name |
N-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrochromen-6-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-5-6-21(25)23-14-7-8-17-15(11-14)16(24)12-18(29-17)13-9-19(26-2)22(28-4)20(10-13)27-3/h7-11,18H,5-6,12H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTXMVHUQGCMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)OC(CC2=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

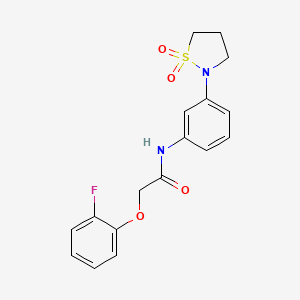
![5-[(Methoxycarbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B2716674.png)
![1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2716675.png)

![5,6,8-trimethyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2716680.png)
![methyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-[(naphthalene-1-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2716681.png)
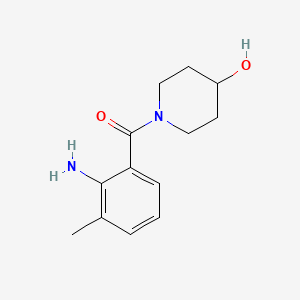
![3-ethyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2716685.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2716686.png)
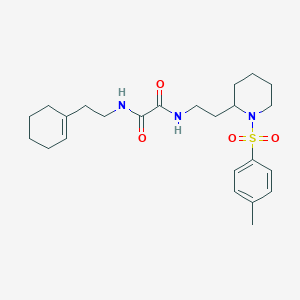

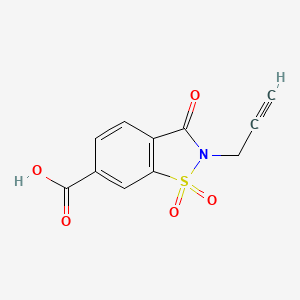
![3-[(2-Methoxyphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2716694.png)
